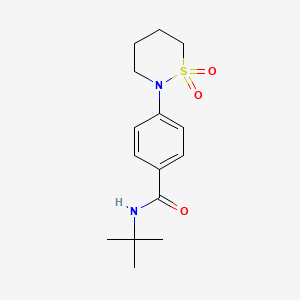

N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide” is a chemical compound . It is also known as “tert-Butyl N-(1,1-dioxothian-4-yl)carbamate” and has the empirical formula C10H19NO4S . Its molecular weight is 249.33 .

Synthesis Analysis

A convenient synthesis of N-tert-butyl amides, which could potentially include “N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide”, involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is highly stable and efficient under solvent-free conditions at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Material Science Applications

Polyamides with flexible main-chain ether linkages and ortho-phenylene units, synthesized from compounds with tert-butyl groups, exhibit non-crystallinity, high solubility in polar solvents, and form transparent, flexible films. These materials demonstrate significant thermal stability, suggesting potential applications in high-performance polymers and coatings (Hsiao, Yang, & Chen, 2000).

Organic Synthesis and Chemical Reactions

Tert-Butyl phenylazocarboxylates, as versatile building blocks, facilitate nucleophilic substitutions and radical reactions. These reactions enable modifications of the benzene ring, indicating their utility in creating a diverse array of synthetic organic molecules, which could include pharmaceuticals and agrochemicals (Jasch, Höfling, & Heinrich, 2012).

Catalysis and Chemical Transformations

Research on Cp*Co(III)-catalyzed C-H amidation steps for the synthesis of benzamides showcases the development of efficient methodologies for the preparation of complex organic molecules. Such catalytic processes could be relevant in the synthesis of N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide, enabling its application in pharmaceutical synthesis and material science (Chirila et al., 2018).

Chemosensors and Fluorescent Probes

The design and synthesis of chemosensors, such as those for the detection of Ba2+ ions, rely on compounds with tert-butyl groups for selectivity and sensitivity. This indicates potential applications of N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide in developing new sensors and diagnostic tools (Ravichandiran et al., 2019).

Propiedades

IUPAC Name |

N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-15(2,3)16-14(18)12-6-8-13(9-7-12)17-10-4-5-11-21(17,19)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFYLOZLNJPQDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2773296.png)

![5-Phenylmethoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2773304.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2773306.png)

![methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2773307.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2773308.png)

![N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2773311.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2773319.png)